molecular formula C6H10O5 B2475557 3-Ethoxy-2-methoxy-3-oxopropanoic acid CAS No. 113137-31-8

3-Ethoxy-2-methoxy-3-oxopropanoic acid

Cat. No.: B2475557
CAS No.: 113137-31-8
M. Wt: 162.141
InChI Key: AHHOEWMSBSEQAQ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methoxy-3-oxopropanoic acid is a substituted propanoic acid derivative featuring ethoxy and methoxy groups at the C3 and C2 positions, respectively, along with a ketone moiety at C3. These analogs are critical intermediates in organic synthesis, particularly in pharmaceutical research and esterification reactions . For example, 3-Ethoxy-2-methyl-3-oxopropanoic acid (CAS 2985-33-3) is a research-grade compound with a molecular weight of 146.14 g/mol, stored at room temperature (RT) with solubility data available for experimental use .

Properties

IUPAC Name

3-ethoxy-2-methoxy-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-3-11-6(9)4(10-2)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHOEWMSBSEQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113137-31-8
Record name 3-ethoxy-2-methoxy-3-oxopropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-methoxy-3-oxopropanoic acid typically involves the esterification of 2-methoxy-3-oxopropanoic acid with ethanol under acidic conditions. The reaction is carried out by refluxing the reactants in the presence of a strong acid catalyst such as sulfuric acid. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 3-Ethoxy-2-methoxy-3-oxopropanoic acid follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methoxy-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethoxy-2-methoxy-3-oxopropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituent groups at C2 and C3, impacting their physicochemical properties and applications. Below is a comparative analysis:

Compound Name C2 Substituent C3 Substituent Molecular Formula MW (g/mol) CAS Number Key Properties/Applications
3-Ethoxy-2-methyl-3-oxopropanoic acid Methyl Ethoxy C₆H₁₀O₄ 146.14 2985-33-3 Research use; solubility in RT
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid Dimethyl Ethoxy C₇H₁₂O₄ 160.17 20605-01-0 High structural similarity (1.00)
3-Methoxy-2,2-dimethyl-3-oxopropanoic acid Dimethyl Methoxy C₆H₁₀O₄ 146.14 N/A Academic applications; methoxy variant
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate Methyl Ethoxy (K salt) C₆H₉KO₄ 184.23 103362-70-5 Ionic derivative; enhanced solubility

Physicochemical Properties

  • Substituent Effects: Methyl vs. In contrast, a methoxy group (electron-withdrawing) may enhance acidity at the α-carbon . Ethoxy vs. Methoxy: Ethoxy groups (C3) provide greater lipophilicity compared to methoxy, influencing solubility and reactivity in organic media .
  • Molecular Weight: Dimethyl substitution at C2 (e.g., 3-Ethoxy-2,2-dimethyl-) increases molecular weight by ~14 g/mol compared to mono-methyl analogs .
  • Salt Forms: Potassium salts (e.g., Potassium 3-Ethoxy-2-methyl-3-oxopropanoate) exhibit higher solubility in polar solvents due to ionic dissociation .

Biological Activity

3-Ethoxy-2-methoxy-3-oxopropanoic acid (C6H10O5), a derivative of propanoic acid, has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

3-Ethoxy-2-methoxy-3-oxopropanoic acid features both ethoxy and methoxy functional groups, which contribute to its reactivity and versatility in synthetic chemistry. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in organic synthesis .

The biological activity of 3-Ethoxy-2-methoxy-3-oxopropanoic acid is primarily attributed to its potential role as an enzyme inhibitor. It may modulate the activity of enzymes involved in metabolic pathways and interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Enzyme Inhibition

Research indicates that the compound can inhibit specific enzymes, which may lead to alterations in metabolic processes. This property is particularly relevant in drug development where enzyme inhibitors are sought for therapeutic applications.

Biological Activity Overview

The compound has been investigated for several biological activities:

1. Antimicrobial Activity
Studies have shown that 3-Ethoxy-2-methoxy-3-oxopropanoic acid exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic enzymes essential for microbial growth.

2. Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties. It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

3. Potential in Cancer Therapy
Some studies indicate that 3-Ethoxy-2-methoxy-3-oxopropanoic acid may exhibit cytotoxic effects on cancer cells. It appears to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Studies

Several case studies have explored the biological activity of 3-Ethoxy-2-methoxy-3-oxopropanoic acid:

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, 3-Ethoxy-2-methoxy-3-oxopropanoic acid demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens, indicating its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms
A preclinical study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with 50 mg/kg of 3-Ethoxy-2-methoxy-3-oxopropanoic acid showed a significant reduction in paw edema compared to the control group, suggesting its efficacy in reducing inflammation .

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityMIC against S. aureus and E. coli: 50 µg/mL
Anti-inflammatory EffectsSignificant reduction in paw edema at 50 mg/kg
Cytotoxicity in Cancer CellsInduction of apoptosis in specific cancer cell lines

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